molecular formula C19H17ClN6O B284396 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284396
M. Wt: 380.8 g/mol
InChI Key: GDBRZJLNZGAIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that the compound has a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a new drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to investigate its potential applications in other fields, such as neurology and psychiatry. Additionally, more studies are needed to determine its safety and efficacy in vivo.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chloroaniline, 2-methylbenzylamine, and 2-cyanomethylbenzoic acid in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17ClN6O/c1-11-5-3-4-6-15(11)22-18(27)16-12(2)21-19-23-24-25-26(19)17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25)

InChI Key

GDBRZJLNZGAIGO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Cl)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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